
Boc-PEG5-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-PEG5-methyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The compound has the molecular formula C₁₉H₃₆O₉ and a molecular weight of 408.48 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-PEG5-methyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Coupling with Boc-protected amine: The activated PEG is then reacted with a Boc-protected amine under basic conditions to form the Boc-PEG intermediate.
Esterification: The Boc-PEG intermediate is esterified with methanol in the presence of an acid catalyst to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk activation of PEG: Using large quantities of PEG and activating reagents.
Efficient coupling: Ensuring high yield and purity during the coupling reaction with Boc-protected amine.
Scalable esterification: Optimizing the esterification process to handle large volumes and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Boc-PEG5-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can participate in coupling reactions to form PROTACs
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deprotection: Acidic conditions using trifluoroacetic acid to remove the Boc group.
Coupling: Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for efficient coupling
Major Products
Scientific Research Applications
Boc-PEG5-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Potential use in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
Boc-PEG5-methyl ester functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Boc-PEG4-methyl ester: Similar structure but with a shorter PEG chain.
Boc-PEG6-methyl ester: Similar structure but with a longer PEG chain.
m-PEG5-CH2-methyl ester: Contains a methyl ester end group but lacks the Boc protecting group
Uniqueness
Boc-PEG5-methyl ester is unique due to its specific PEG chain length and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it particularly useful in the synthesis of PROTACs and other specialized applications .
Properties
Molecular Formula |
C19H36O9 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3 |
InChI Key |
BJNQNORQYFJOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)

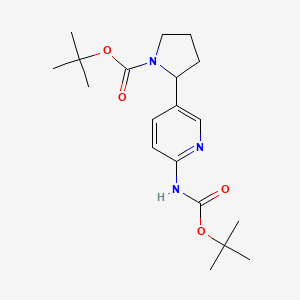

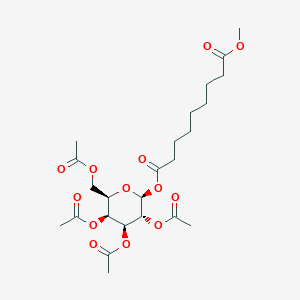
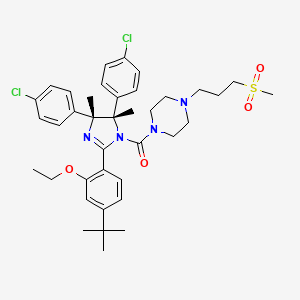
![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
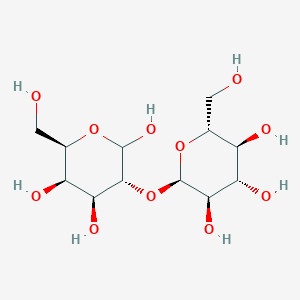



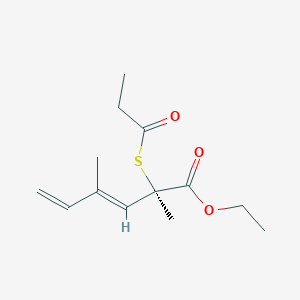
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)
